N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine
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Overview
Description
N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine is a synthetic organic compound that belongs to the class of phthalazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phthalazine Core: This can be achieved by cyclization reactions involving hydrazine derivatives and phthalic anhydride.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-4-(4-chlorophenyl)phthalazin-1-amine
- N-(3-chloro-4-fluorophenyl)-4-(4-methylphenyl)phthalazin-1-amine
- N-(3-chloro-4-fluorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine
Uniqueness
N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro substituents can enhance its stability and binding affinity to molecular targets.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF2N3/c21-17-11-14(9-10-18(17)23)24-20-16-4-2-1-3-15(16)19(25-26-20)12-5-7-13(22)8-6-12/h1-11H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCQPBCSTCJRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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